![molecular formula C13H8N4 B15051277 1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)
1H-Imidazo[4,5-f][1,10]phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo[4,5-f][1,10]phenanthroline is a tricyclic heterocyclic compound characterized by a rigid planar structure. This compound has garnered significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows for diverse chemical modifications, making it a versatile building block for the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-f][1,10]phenanthroline can be synthesized through several methods. One common approach involves the condensation reaction of 1,10-phenanthroline-5,6-dione with ammonium acetate and an appropriate aldehyde, such as 2-bromobenzaldehyde, under reflux conditions in acetic acid . Another method includes the treatment of 2-(4-aminophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline with unprotected carbohydrates to form carbohydrate conjugates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions that can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the compound suitable for industrial applications.
Análisis De Reacciones Químicas
1H-Imidazo[4,5-f][1,10]phenanthroline undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, often involving metal complexes.
Substitution Reactions: The imidazole and phenanthroline rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Metal catalysts such as ruthenium or iridium complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like copper(I) iodide and bases such as cesium carbonate.
Major Products:
Oxidation: Formation of metal-oxidized complexes.
Reduction: Reduced imidazo-phenanthroline derivatives.
Substitution: Various substituted imidazo-phenanthroline compounds, depending on the reactants used.
Aplicaciones Científicas De Investigación
1H-Imidazo[4,5-f][1,10]phenanthroline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1H-Imidazo[4,5-f][1,10]phenanthroline exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, particularly binding to G-quadruplex structures, which can inhibit telomerase activity and induce apoptosis in cancer cells.
Cell Cycle Arrest: It can block the cell cycle at the G2/M phase, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Pathways Involved: The compound’s anticancer activity is associated with the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Comparación Con Compuestos Similares
1H-Imidazo[4,5-f][1,10]phenanthroline can be compared with other similar compounds, such as:
- 2-Phenyl-1H-imidazo[4,5-f][1,10]phenanthroline (PIP)
- 2-(2-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline (NPIP)
- 2-(2-Nitronaphthalen-1-yl)-1H-imidazo[4,5-f][1,10]phenanthroline (NNIP)
These compounds share the imidazo-phenanthroline core but differ in their substituents, which can significantly influence their chemical properties and biological activities . The unique structure of this compound allows for versatile modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H8N4 |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
8H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C13H8N4/c1-3-8-10(14-5-1)11-9(4-2-6-15-11)13-12(8)16-7-17-13/h1-7,14H |
Clave InChI |
QMXBFHATIGMMHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=NC=N3)C4=CC=CNC4=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
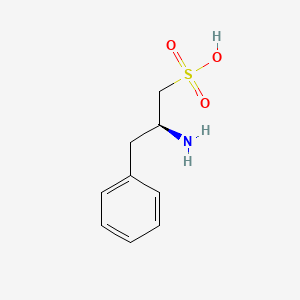
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)
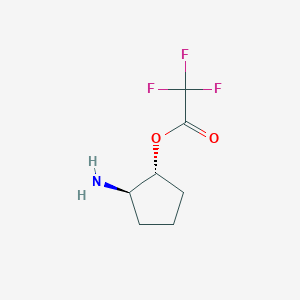
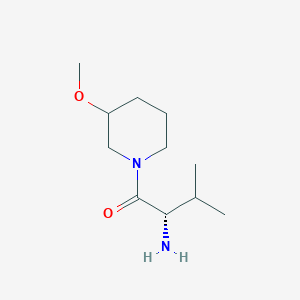

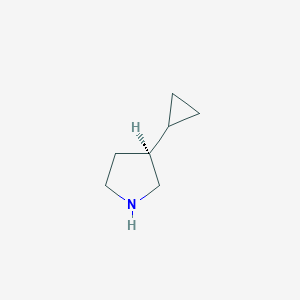
![[(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
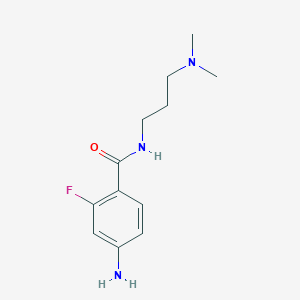
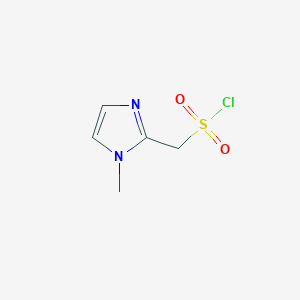
![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)
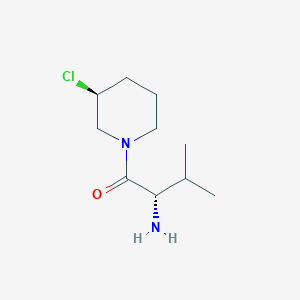
![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
